2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a unique structure combining an imidazoquinazoline core with a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazoquinazoline structure. Common reagents include aldehydes, amines, and catalysts such as Lewis acids.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiols or disulfides as reagents.
Acetamide Formation: The final step involves the acylation of the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and potential biological activity.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Study of its mechanism of action and potential as a chemical probe.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazoquinazoline core may interact with active sites or binding pockets, while the sulfanyl and acetamide groups can modulate its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazoquinazolines: Compounds with similar core structures but different substituents.
Sulfanyl-acetamides: Compounds with similar sulfanyl and acetamide linkages but different core structures.
Uniqueness
The uniqueness of 2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide lies in its combination of an imidazoquinazoline core with a sulfanyl-acetamide linkage, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O3S/c1-20(2)22-12-14-23(15-13-22)33-28(38)19-40-31-35-25-11-7-6-10-24(25)29-34-26(30(39)36(29)31)18-27(37)32-17-16-21-8-4-3-5-9-21/h3-15,20,26H,16-19H2,1-2H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANMJYVRABREAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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